molecular formula C8H13F2NO2 B8601229 1-Piperidineacetic acid, 4,4-difluoro-, methyl ester

1-Piperidineacetic acid, 4,4-difluoro-, methyl ester

Cat. No.: B8601229
M. Wt: 193.19 g/mol
InChI Key: FXAPZTYFPVGUAN-UHFFFAOYSA-N
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Description

1-Piperidineacetic acid, 4,4-difluoro-, methyl ester is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

methyl 2-(4,4-difluoropiperidin-1-yl)acetate

InChI

InChI=1S/C8H13F2NO2/c1-13-7(12)6-11-4-2-8(9,10)3-5-11/h2-6H2,1H3

InChI Key

FXAPZTYFPVGUAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4,4-difluoropiperidine hydrochloride (1 g, 6.3 mmol) in THF (20 mL) was added methylbromoacetate (0.63 mL, 6.6 mmol) and triethylamine (2.65 mL, 19.0 mmol). The reaction was heated at reflux for 4 h. The reaction was diluted with water (50 mL) and the product extracted with ethyl acetate (3×20 mL). The combined organic fractions were washed with brine, dried over magnesium sulphate and concentrated in vacuo to yield (4,4-difluoropiperidin-1-yl)acetic acid methyl ester as a brown oil (1.17 g, 96%). MS 194 (M+H)+. To a solution of (4,4-dfluompiperidin-1-yl)acetic acid methyl ester (1.17 g, 6.1 mmol) in THF (15 mL) at 0° C. was added potion wise lithium aluminium hydride (0.46 g, 12.2 mmol). Once the effervescence had ceased the reaction was heated at 60° C. for 1.5 h. The reaction was quenched with water (10 mL) followed by sodium hydroxide solution (2N, 10 mL) then water (10 mL). The reaction was filtered and the filtrate extracted with ethyl acetate (3×20 mL). The combined organic fractions were washed with brine, dried over magnesium sulphate and concentrated in vacuo to yield 2-(4,4-difluoropiperidin-1-yl)-ethanol as a brown oil (0.99 g, 99%). MS 166 (M+H)+. To a solution of diisopropylazodicarboxylate (0.36 mL, 1.82 mmol) in DCM (20 mL) was added polymer supported triphenylphosphine (728 mg, 2.18 mmol). The reaction was stirred at RT for 10 min. 5-Hydroxybenzofuran-2-carboxylic acid ethyl ester (025 g, 1.21 mmol) and 2-(4,4-difluoropiperidin-1-yl)-ethanol (210 mg, 1.27 mmol) were added and the reaction stirred at RT for 16 h. The reaction was filtered and the filtrate concentrated in vacuo. The product was purified on silica eluting with 50% tert-butyl methyl ether in n-heptane to yield 5-[2-(4,4-difluoropiperidin-1-yl)ethoxy]benzofuran-2-carboxylic acid ethyl ester as a yellow solid (375 mg, 88%). MS 354 (M+H)+. To a solution of 5-[2-(4,4-difluoropiperidin-1-yl)ethoxy]benzofuran-2-carboxylic acid ethyl ester (375 mg, 1.06 mmol) in THF (5 mL) and water (1 mL) was added lithium hydroxide (34 mg, 2.12 mmol). The reaction was stirred at RT for 16 h. The THF was removed in vacuo and the remaining aqueous solution dried overnight in a freeze dryer to yield the crude title compound as a brown solid. MS 326 (M+H. 5.3 min) and used for coupling onto H2N-Leu-P1 without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
2.65 mL
Type
reactant
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Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Treat a ° C. solution of 4,4-difluoropiperidin HCl (17.91 g, 0.113 mol) and (CH3CH2)3N (28.75 g, 0.284 mol) in CH2Cl2 (250 mL) with methyl bromoacetate (17.37 g, 0.113 mol), warm to room temperature, and stir 16 hours at room temperature under N2. Dilute the reaction with saturated NaHCO3 and water and extract twice with 3:1 chloroform:isopropanol. Dry the organic layer (Na2SO4), remove the solvent in vacuo to afford crude product, and purify with 0 to 5% methanol in CH2Cl2 to afford 14.22 g (65%) of the titled product. Rf=0.77 (9/1 CH2Cl2/methanol). ES MS (m/z): 194 (M+).
Quantity
17.91 g
Type
reactant
Reaction Step One
Quantity
28.75 g
Type
reactant
Reaction Step One
Quantity
17.37 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
65%

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